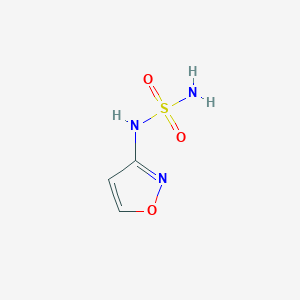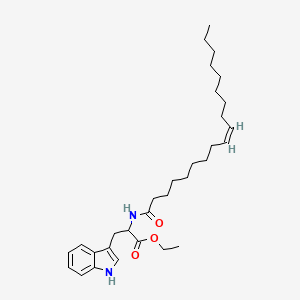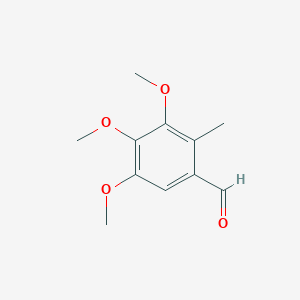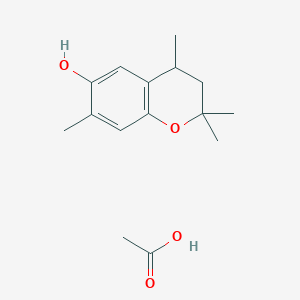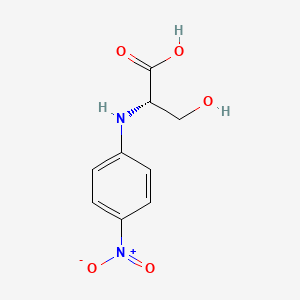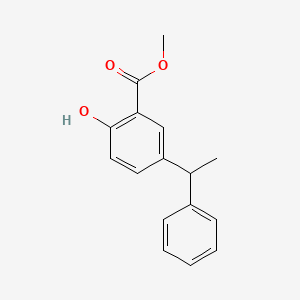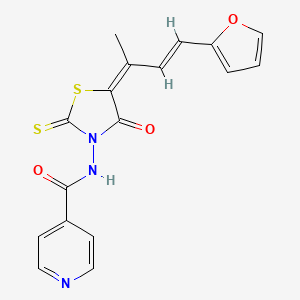
6-Nitro-2-(tribromomethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-2-(tribromomethyl)quinoline is a quinoline derivative characterized by the presence of a nitro group at the 6th position and a tribromomethyl group at the 2nd position of the quinoline ring Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-(tribromomethyl)quinoline typically involves the nitration of 2-(tribromomethyl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Nitro-2-(tribromomethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The tribromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in suitable solvents.
Major Products Formed:
Reduction of the nitro group: 6-Amino-2-(tribromomethyl)quinoline.
Substitution of the tribromomethyl group: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Nitro-2-(tribromomethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Nitro-2-(tribromomethyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tribromomethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function and activity.
類似化合物との比較
2-(Tribromomethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the tribromomethyl group, affecting its overall chemical properties and reactivity.
2-Methylquinoline: A simpler derivative with different reactivity and applications.
Uniqueness: 6-Nitro-2-(tribromomethyl)quinoline is unique due to the combined presence of both the nitro and tribromomethyl groups, which impart distinct chemical properties and reactivity
特性
CAS番号 |
73257-72-4 |
|---|---|
分子式 |
C10H5Br3N2O2 |
分子量 |
424.87 g/mol |
IUPAC名 |
6-nitro-2-(tribromomethyl)quinoline |
InChI |
InChI=1S/C10H5Br3N2O2/c11-10(12,13)9-4-1-6-5-7(15(16)17)2-3-8(6)14-9/h1-5H |
InChIキー |
BXESGPXESMHVPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


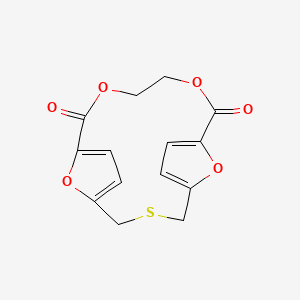
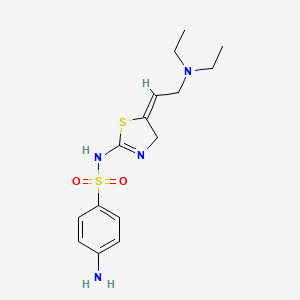
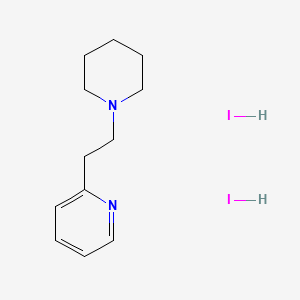
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
